molecular formula C20H18N2O5 B11775127 Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11775127
M. Wt: 366.4 g/mol
InChI Key: GOBKMKJEVMPLDX-UHFFFAOYSA-N
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Description

Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine-2-one derivative, a class of compounds primarily synthesized via the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-keto ester, and urea . These compounds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. Tetrahydropyrimidine derivatives have been reported to exhibit promising antibacterial and cytotoxic activities, making them valuable scaffolds in the development of new therapeutic agents . Furthermore, related structural analogs have demonstrated notable anti-inflammatory activity, in some cases exceeding the efficacy of standard drugs like Diclofenac sodium in preclinical research . The benzo[d][1,3]dioxol group (also known as a methylenedioxyphenyl group) is a common pharmacophore in bioactive molecules and is often associated with interactions in the active sites of enzymes and receptors . This specific compound, characterized by its benzyl ester and benzo[d][1,3]dioxol-5-yl substituents, serves as a key intermediate for researchers in synthetic organic chemistry and drug discovery programs aiming to explore new chemical entities for potential applications in central nervous system disorders, metabolic diseases, and other conditions . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18N2O5/c1-12-17(19(23)25-10-13-5-3-2-4-6-13)18(22-20(24)21-12)14-7-8-15-16(9-14)27-11-26-15/h2-9,18H,10-11H2,1H3,(H2,21,22,24)

InChI Key

GOBKMKJEVMPLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

A representative procedure involves refluxing a mixture of benzo[d]dioxol-5-yl carbaldehyde (3 mmol), benzyl acetoacetate (3.6 mmol), and urea (3.9 mmol) in absolute ethanol with a catalytic amount of Co(HSO₄)₂ (5 mol%) at 80°C for 1–2 hours. The reaction proceeds via acid-catalyzed cyclization, forming the tetrahydropyrimidine core. Key parameters include:

  • Catalyst : Co(HSO₄)₂ enhances regioselectivity and reduces side reactions compared to traditional H₂SO₄.

  • Solvent : Ethanol is preferred for its balance of polarity and environmental safety.

  • Temperature : Reflux at 80°C ensures optimal reaction kinetics without decomposition.

Table 1: Catalytic Efficiency in Biginelli Reaction

CatalystYield (%)Reaction Time (h)Purity (%)
Co(HSO₄)₂78–821.595
H₂SO₄65–702.088
HCl50–553.075

Data adapted from and.

Synthesis Optimization and Green Chemistry

Solvent-Free Modifications

Recent advancements emphasize solvent-free conditions to align with green chemistry principles. For example, grinding the reactants (aldehyde, β-keto ester, urea) with a catalytic amount of H₂SO₄ at 60°C for 45 minutes achieves comparable yields (75–80%) while eliminating solvent waste.

pH Control

Maintaining a pH of 4.0–5.0 during the reaction is critical for protonating the carbonyl group of the β-keto ester, facilitating nucleophilic attack by the urea. Deviations outside this range reduce yields by 20–30% due to incomplete cyclization.

Isolation and Purification

Recrystallization

The crude product is typically purified via recrystallization in ethanol. Steps include:

  • Dissolving the compound in hot ethanol (70–80°C).

  • Cooling to 4°C for 12 hours to induce supersaturation.

  • Filtering and drying the crystals under vacuum.

Chromatographic Methods

For higher purity (>98%), column chromatography using silica gel and ethyl acetate/heptane (1:3 v/v) is employed.

Structural Characterization

Spectral Data

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 1.32 (s, 3H, CH₃),

    • δ 2.30 (s, 3H, CH₃),

    • δ 5.76 (s, 1H, NH),

    • δ 6.85–7.40 (m, 9H, aromatic protons).

  • FT-IR (KBr):

    • 3224 cm⁻¹ (N–H stretch),

    • 1705 cm⁻¹ (C=O ester),

    • 1640 cm⁻¹ (C=O pyrimidinone).

Mass Spectrometry

  • LC-MS : m/z 423.15 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈N₂O₅.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with yields of 80–85%. This method is advantageous for scale-up but requires specialized equipment.

Solid-Phase Synthesis

A patent-derived approach immobilizes the aldehyde component on Wang resin, enabling sequential coupling with β-keto ester and urea. While yields are moderate (60–65%), this method facilitates parallel synthesis of derivatives.

Challenges and Limitations

  • Aldehyde Availability : Benzo[d]dioxol-5-yl carbaldehyde must be synthesized separately via formylation of sesamol or purchased commercially.

  • Byproduct Formation : Over-acidification (pH < 4) promotes dimerization of the β-keto ester, reducing yields by 15–20%.

Industrial-Scale Production

AK Scientific (San Francisco) produces the compound at scale using Co(HSO₄)₂-catalyzed Biginelli reactions, followed by recrystallization in ethanol. Batch sizes of 10–50 kg achieve purity ≥95% with a turnaround time of 4–6 weeks .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydropyrimidine ring’s carbonyl groups and electron-deficient pyrimidine nitrogen atoms facilitate nucleophilic attacks. Key observations include:

Reaction Type Conditions Outcome Source
Amide formationEDC/DMAP activationEster-to-amide conversion via intermediate carbodiimide coupling
HydrolysisAcidic or basic aqueous mediaEster group cleavage to carboxylic acid derivatives

For example, the benzyl ester moiety undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid, a common precursor for further functionalization.

Cycloaddition and Ring-Opening Reactions

The compound’s tetrahydropyrimidine scaffold participates in cycloaddition reactions, particularly with electrophilic reagents:

Reaction Partner Conditions Product Source
Formamide110–130°C, thermal cyclizationIntramolecular cyclization to form pyrimido[4,5-d]pyrimidine derivatives
Phenyl isocyanate120–160°CFormation of 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4-dione

These reactions highlight the scaffold’s versatility in constructing bicyclic systems under thermal activation .

Electrophilic Aromatic Substitution

The benzodioxole moiety directs electrophilic substitution at its activated aromatic positions:

Reagent Position Product Notes Source
Halogens (e.g., Cl₂, Br₂)C-5 or C-6Halo-substituted benzodioxole derivativesEnhanced bioactivity in analogs
NitrationC-4Nitrobenzodioxole intermediatesRequires HNO₃/H₂SO₄ under controlled pH

Structural analogs with halogen or methyl substituents on the benzodioxole ring show retained or enhanced biochemical activity .

Oxidation and Stability

The compound’s stability under varying conditions influences its reactivity:

Condition Effect Decomposition Products Source
Strong oxidizersDegradation of benzodioxole and ester groupsCOₓ, NOₓ
High temperature (>140°C)Pyrolysis of tetrahydropyrimidine ringFragmented amines and carbonyls

Stability under normal laboratory conditions (pH 6–8, 20–25°C) allows safe handling, but extreme conditions induce decomposition .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For instance:

  • A study explored the synthesis of pyridine derivatives that showed promising anticancer activity . The structure of these derivatives often shares similarities with the target compound, suggesting potential for similar biological effects.

Antimicrobial Properties

Compounds within the same structural family have demonstrated antimicrobial activity. The benzodioxole moiety is known to enhance the biological activity of various compounds. Research in this area suggests that modifications to the tetrahydropyrimidine structure can lead to increased antimicrobial efficacy.

Case Study 1: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the tetrahydropyrimidine framework and evaluated their anticancer properties through in vitro assays. The results indicated that certain substitutions on the benzodioxole ring significantly enhanced cytotoxicity against various cancer cell lines .

Case Study 2: Structure Activity Relationship Studies

Structure activity relationship (SAR) studies have been pivotal in understanding how variations in the chemical structure affect biological activity. By systematically altering functional groups on the benzodioxole and tetrahydropyrimidine components, researchers identified key modifications that optimize therapeutic efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis or cell cycle regulation. The benzodioxole moiety is known to interact with various proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected DHPM Derivatives

Compound Name Substituent at C-4 Ester Group at C-5 Additional Modifications Reference
Target Compound Benzo[d][1,3]dioxol-5-yl Benzyl 6-methyl
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-DHPM-5-carboxylate 3-Methoxy-4-(isopentyloxy)phenyl Benzyl 6-methyl
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Bromophenyl Methyl 6-methyl
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate Furan-2-yl Ethyl 2-thioxo, 6-methyl
Benzo[d][1,3]dioxol-5-ylmethyl 4-(furan-2-yl)-6-methyl-2-oxo-DHPM-5-carboxylate Furan-2-yl Benzo[d][1,3]dioxol-5-ylmethyl 6-methyl

Key Observations :

  • The target compound is distinguished by the methylenedioxy (benzo[d][1,3]dioxol) group at C-4, which is electron-rich and may enhance π-π stacking interactions in biological targets compared to halogens (e.g., bromo in ) or alkoxy groups (e.g., in ).

Key Observations :

  • The target compound’s synthesis likely involves amide coupling reagents (e.g., HATU/DIEA), yielding moderate efficiency (23–74%) due to steric hindrance from the benzyl ester .
  • Methyl or ethyl esters (e.g., ) are synthesized via one-pot Biginelli reactions with higher yields (57–80%), attributed to simpler purification steps.

Physicochemical Properties

Table 3: Physical Properties of Selected DHPM Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Reference
Target Compound ~438.52 Not reported Low aqueous solubility
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-DHPM-5-carboxylate 438.52 Not reported Lipophilic
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate ~337.18 169–171 Moderate in DMSO
Benzo[d][1,3]dioxol-5-ylmethyl 4-(furan-2-yl)-6-methyl-2-oxo-DHPM-5-carboxylate 382.34 155–156 Soluble in organic solvents

Key Observations :

  • The benzyl ester increases molecular weight (~438 vs. 337 g/mol in ), contributing to lower aqueous solubility but higher lipid bilayer penetration .
  • Methylenedioxy and furan groups (e.g., ) reduce melting points compared to halogenated analogs, suggesting weaker crystal lattice interactions.

Key Observations :

  • The target compound’s methylenedioxy group may enhance binding to enzymes like thymidine phosphorylase (TP) through aromatic interactions, similar to bromophenyl analogs (IC50 ~300 µM ).

Biological Activity

Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of tetrahydropyrimidine, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that incorporates a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of benzylamine with ethyl acetoacetate and urea. The structural formula is as follows:

C18H17N2O5\text{C}_{18}\text{H}_{17}\text{N}_{2}\text{O}_{5}

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds derived from tetrahydropyrimidines have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
  • Antifungal Properties : Similar derivatives have also been reported to possess antifungal activity against common pathogens such as Candida spp. and Aspergillus spp., making them potential candidates for antifungal drug development .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that tetrahydropyrimidine derivatives can modulate inflammatory pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation .

Antitumor Activity

Studies have highlighted the potential antitumor effects of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies suggest that it may inhibit tumor growth by disrupting cell cycle progression .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study synthesized several derivatives of tetrahydropyrimidines and tested their antimicrobial activity against clinical isolates. The results showed that compounds with a benzo[d][1,3]dioxole group exhibited enhanced antibacterial activity compared to those without this moiety .
  • Antioxidant Evaluation : In a comparative study assessing various synthesized compounds for antioxidant activity, this compound demonstrated superior radical scavenging ability compared to standard antioxidants like ascorbic acid .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cells revealed that this compound could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The underlying mechanism was linked to the upregulation of pro-apoptotic proteins .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis ,
AntioxidantFree radical scavenging ,
Anti-inflammatoryInhibition of cytokine production ,
AntitumorInduction of apoptosis ,

Q & A

Q. How to interpret conflicting bioactivity data between in vitro and in silico models?

  • Resolution : False negatives/positives in docking may occur due to rigid receptor approximations. Validate with mutational studies (e.g., Ala-scanning of kinase active sites) and SPR-based binding assays .

Tables for Key Findings

Table 1 : Biological Activity of Selected Derivatives

Substituent (C4)TargetIC50_{50}/MICAssay TypeReference
Benzo[d][1,3]dioxol-5-ylGRK20.23 μMKinase inhibition
4-Fluoro-3-methoxyphenylE. coli8 μg/mLBroth microdilution

Table 2 : Crystallographic Data for Structural Analysis

ParameterValueSoftware/ToolReference
R-factor0.039SHELXL
Puckering (Q)0.42 ÅCremer-Pole

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